molecular formula C12H10N2S B2636602 5-phenyl-4H-thieno[2,3-d]pyridazine CAS No. 303145-57-5

5-phenyl-4H-thieno[2,3-d]pyridazine

Cat. No.: B2636602
CAS No.: 303145-57-5
M. Wt: 214.29
InChI Key: IVDVGXGATGGRGZ-UHFFFAOYSA-N
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Description

5-phenyl-4H-thieno[2,3-d]pyridazine (CAS 303145-57-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H10N2S and a molecular weight of 214.29 g/mol, this scaffold serves as a versatile building block for the development of novel therapeutic agents . The thieno[2,3-d]pyridazine core is a privileged structure in chemical biology, often explored for its bioisosteric relationship with purines. This similarity allows its derivatives to interact with a variety of biological targets, including kinases and other ATP-binding proteins . Recent scientific literature highlights the potential of this chemical class in two key therapeutic areas: Antibacterial Research: Derivatives based on the related thieno[2,3-d]pyrimidinedione scaffold have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . These compounds exhibit promising minimum inhibitory concentration (MIC) values as low as 2-16 mg/L, coupled with low cytotoxicity against mammalian cells, making them attractive leads for novel anti-infectives . Anticancer Research: Functionalized thienopyridazine derivatives have been identified as potent checkpoint kinase (Chk1/2) inhibitors . These kinases are key mediators of the DNA damage response, and their inhibition is a promising strategy to enhance the efficacy of established chemotherapeutic agents. Research shows that certain thienopyridazine analogues can abrogate cell cycle arrest and induce apoptosis in tumor cells . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-phenyl-4H-thieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-2-4-11(5-3-1)14-9-10-6-7-15-12(10)8-13-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVGXGATGGRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for the Construction of the 5 Phenyl 4h Thieno 2,3 D Pyridazine Core and Its Congeners

Retrosynthetic Analysis of 5-phenyl-4H-thieno[2,3-d]pyridazine

A retrosynthetic analysis of the target molecule, this compound, suggests several logical bond disconnections that form the basis for the main synthetic strategies. The core structure is a bicyclic system composed of a thiophene (B33073) ring fused to a pyridazine (B1198779) ring. Therefore, the primary retrosynthetic approaches involve disconnecting either the thiophene or the pyridazine ring from the fused core.

Strategy A: Disconnection of the Pyridazine Ring

This approach considers the thiophene ring as the initial building block. The key disconnections are the two C-N bonds of the pyridazine ring. This leads back to a 2-acyl-3-functionalized thiophene precursor. Specifically, a 2-benzoyl-3-formylthiophene or a related derivative can be envisioned as a key intermediate. This intermediate would possess the necessary 1,4-dicarbonyl relationship (or its synthetic equivalent) required for condensation with hydrazine (B178648) to form the six-membered pyridazine ring. This strategy is advantageous as it allows for the early introduction of the C5-phenyl substituent on the thiophene precursor.

Strategy B: Disconnection of the Thiophene Ring

Alternatively, the synthesis can commence from a pre-formed pyridazine ring. In this strategy, the C-S and C-C bonds of the thiophene ring are the targets for disconnection. This retrosynthetic pathway points to a 4,5-disubstituted pyridazine as the key precursor. For instance, a pyridazine bearing a methyl group and a cyano group at adjacent positions could serve as a starting point for a Gewald-type reaction sequence to construct the annulated thiophene ring. Another possibility involves a pyridazine with vicinal halo- and functionalized-methyl groups, which can be cyclized with a sulfur source.

These two primary retrosynthetic pathways dictate the major classes of synthetic methodologies employed for the construction of the thieno[2,3-d]pyridazine (B3120762) system.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing the this compound core and its analogs are primarily categorized by the ring system that is constructed in the key cyclization step.

Cyclocondensation Reactions Involving Thiophene Precursors

This is one of the most common and versatile methods for constructing thieno[2,3-d]pyridazine systems. The general approach involves the cyclocondensation of a suitably substituted 2-aminothiophene derivative with a C2 synthon that will form the pyridazine ring. While direct synthesis of this compound is sparsely documented, analogous syntheses of related thieno-fused pyrimidines and pyridines provide a clear blueprint.

The key starting material is often a 2-amino-3-acylthiophene or a 2-amino-3-cyanothiophene. For the target molecule, a precursor such as 2-amino-3-benzoyl-4-phenylthiophene would be ideal. The cyclization is typically achieved by reacting the thiophene precursor with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction of a 2-amino-3-acylthiophene with hydrazine would directly yield the desired thieno[2,3-d]pyridazine.

For instance, the synthesis of related pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been achieved by reacting 3-amino-thieno[2,3-b]pyridine-2-carbonitrile (B1626447) derivatives with formic acid, which demonstrates the utility of an amino-thiophene precursor for building a fused six-membered nitrogen heterocycle. mdpi.com Similarly, the reaction of 2-amino-thieno[2,3-c]pyridine-3-carboxylate with hydrazine hydrate is a known route to form the fused pyridazine ring. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Thieno-Fused Systems

Starting Material Reagent(s) Product Reference
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Formic Acid, DMF 7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one mdpi.com

Annulation Strategies on Pyridazine Ring Systems

This approach involves building the thiophene ring onto a pre-existing pyridazine core. This strategy is less common but offers a different route for structural diversity. The synthesis would start with a pyridazine derivative functionalized at adjacent positions, which can then undergo cyclization to form the thiophene ring.

A notable example is the synthesis of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. This was achieved through a tandem Suzuki-condensation ring closure reaction starting from haloamines of pyridazinones. arkat-usa.org This demonstrates that a suitably substituted pyridazine can effectively serve as a scaffold for thiophene ring annulation. Another strategy involves the reaction of 3-chloro-4-cyanopyridazine with a sulfur nucleophile followed by intramolecular cyclization. Research on thieno[2,3-c]pyridazine (B12981257) derivatives has shown that starting from pyridazine precursors is a viable synthetic pathway. researchgate.net The synthesis of thieno[3,2-c]pyridazine (B12973980) has been accomplished starting from a pyridazin-3-one derivative, which was then converted to the final bicyclic system. rsc.org

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient strategy for constructing complex heterocyclic systems. While a specific MCR for this compound is not widely reported, the principles of MCRs have been applied to synthesize structurally related compounds.

For example, a one-pot MCR for the synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines involves the reaction of aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, and malononitrile. rsc.org This highlights the potential of combining multiple building blocks to rapidly assemble complex thieno-fused heterocycles. A hypothetical MCR for the target compound could involve the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound), a sulfur source like elemental sulfur, an active methylene (B1212753) nitrile (e.g., malononitrile), and hydrazine in a one-pot process. Such an approach would be highly convergent and atom-economical.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. In the context of thieno[2,3-d]pyridazine synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a significant advanced protocol.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave irradiation has been successfully employed to accelerate the synthesis of various thieno-fused heterocyclic systems, offering significant advantages over conventional heating methods. eurekaselect.com The primary benefits include dramatic reductions in reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer side products. nih.govresearchgate.net

The synthesis of thieno[2,3-c]pyridine (B153571) derivatives, for instance, has been achieved in good yields within minutes using a microwave-assisted aromatization method, a significant improvement over conventional heating. nih.gov Similarly, microwave irradiation has been used in the multi-component synthesis of novel thiazolyl-pyridazinediones, demonstrating its applicability in complex, one-pot procedures. nih.gov The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional oil baths, leading to enhanced reaction kinetics.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Related Heterocycle Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield (Conventional) Yield (Microwave) Reference
Synthesis of Benzotriazole Amide 5 h 15 min 6 min 10 s 23% 42% researchgate.net

These examples strongly suggest that the synthesis of this compound, through any of the conventional routes described above, could be significantly optimized by employing microwave-assisted protocols.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone for the efficient synthesis of complex heterocyclic frameworks. For the thieno[2,3-d]pyridazine core, palladium- and copper-catalyzed reactions are particularly prominent, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.

A common strategy involves the initial construction of a functionalized thiophene, such as a 2-aminothiophene-3-carboxylate, often prepared via the Gewald reaction. researchgate.net This intermediate can then be elaborated to form the pyridazine ring. Alternatively, a pre-formed pyridazine can be functionalized and fused with a thiophene ring.

Key metal-catalyzed reactions applicable to this scaffold include:

Sonogashira Coupling: This reaction can be used to introduce alkynyl substituents onto a halogenated thieno[2,3-b]pyrazine, which can subsequently undergo intramolecular cyclization to form fused lactone derivatives. While this example is for a pyrazine (B50134) analog, the principle is directly applicable to a pyridazine system.

Suzuki and Stille Couplings: These cross-coupling reactions are invaluable for introducing the C5-phenyl group. A typical route would involve the synthesis of a 5-halo-thieno[2,3-d]pyridazine intermediate, which can then be coupled with phenylboronic acid (Suzuki) or a phenyltin reagent (Stille) under palladium catalysis.

Buchwald-Hartwig Amination: This reaction is crucial for forming C-N bonds, for instance, in the cyclization step to form the pyridazine ring from an amino-functionalized thiophene and a suitable dihalide or a related partner.

Intramolecular C-H Arylation: Modern approaches may involve the direct palladium-catalyzed coupling of an N-phenylhydrazone tethered to the thiophene ring, leading to the pyridazine ring in a single, atom-economical step.

Copper-catalyzed reactions also play a significant role. For instance, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the aromatic pyridazine ring. organic-chemistry.org This methodology could be adapted to a thiophene-containing unsaturated hydrazone to build the fused system.

Table 1: Examples of Metal-Catalyzed Reactions in Fused Heterocycle Synthesis

Reaction Type Catalyst/Reagents Precursor Type Product Type Ref
Aerobic Cyclization Cu(II) β,γ-Unsaturated Hydrazone Pyridazine organic-chemistry.org
Annulation TBAI/K₂S₂O₈ Ketene N,S-acetal, N-tosylhydrazone Trisubstituted Pyridazine organic-chemistry.org
Chlorination POCl₃ Thieno[2,3-d]pyrimidin-4-one 4-Chlorothieno[2,3-d]pyrimidine nih.govnih.gov

Organocatalytic Approaches in this compound Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, offering mild reaction conditions and unique selectivity profiles. While specific applications to the this compound core are not widely documented, several organocatalytic methods for pyridazine synthesis can be envisioned for this purpose.

A notable example is the one-pot synthesis of highly functionalized pyridazines from Morita-Baylis-Hillman (MBH) carbonates and diazo compounds. nih.gov This reaction proceeds under mild, organocatalytic conditions and tolerates a wide range of substrates. One could foresee applying this strategy by starting with a thiophene-derived MBH carbonate to construct the fused pyridazine ring.

Another potential route involves the organocatalytic functionalization of the pyridazine ring itself. For example, a dithiophosphoric acid has been shown to catalyze the photochemical allylation of pyridines via a radical-radical coupling mechanism. acs.org This type of late-stage functionalization could be adapted to introduce substituents onto a pre-formed thieno[2,3-d]pyridazine core. Proline and its derivatives are also key organocatalysts for domino reactions that could potentially assemble the required carbocyclic framework for subsequent cyclization.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.com These benefits are particularly relevant for the synthesis of heterocyclic compounds, which may involve hazardous reagents or intermediates.

For the synthesis of a thieno[2,3-d]pyridazine, flow chemistry could be implemented in several key steps:

Handling of Hazardous Reagents: The classical synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine. Hydrazine is highly toxic and explosive. A continuous flow setup minimizes the amount of hydrazine present at any given time, drastically improving the safety of the process. mdpi.com Similarly, in situ generation and use of unstable intermediates like diazonium salts can be safely managed in a flow reactor. mdpi.com

Improved Heat and Mass Transfer: Many cyclization and aromatization reactions require high temperatures. Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for rapid and precise temperature control, which can minimize byproduct formation and improve yields. nih.govescholarship.org

Multi-step Telescoping: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous sequence without the need for isolating and purifying intermediates. For example, a multi-step flow process could convert an aniline (B41778) derivative into a pyrazole (B372694), involving diazotization, reduction, and cyclization in a continuous stream. mdpi.comrsc.org This approach could be adapted for the synthesis of the thieno[2,3-d]pyridazine core, significantly streamlining the manufacturing process.

While specific flow syntheses for this compound are yet to be published, the successful application of this technology to related heterocycles like pyrazoles and pyridinium (B92312) salts demonstrates its immense potential. nih.govrsc.org

Regioselectivity and Diastereoselectivity in this compound Synthesis

The construction of the thieno[2,3-d]pyridazine scaffold from unsymmetrical precursors presents a significant challenge in controlling regioselectivity. The fusion of the thiophene and pyridazine rings can potentially result in different isomers, such as the linear thieno[2,3-d]pyridazine or the angular thieno[3,2-c]pyridazine.

The control of regioselectivity is typically dictated by the substitution pattern of the starting materials and the reaction mechanism.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A powerful strategy for constructing the pyridazine ring with high regiocontrol involves the IEDDA reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile. rsc.org By using an alkynyl sulfide (B99878) as the dienophile, a subsequent elimination of nitrogen and the sulfur moiety provides a highly regioselective route to substituted pyridazines. rsc.orgdntb.gov.ua Applying this to a thiophene-based dienophile would be a modern approach to control the fusion regiochemistry.

Cyclization of 1,4-Dicarbonyl Precursors: The classical approach of condensing a 1,4-dicarbonyl compound with hydrazine can also be controlled. If a thiophene ring is substituted with a 1,4-dicarbonyl moiety at its 2- and 3-positions, cyclization with hydrazine will unambiguously yield the thieno[2,3-d]pyridazine system. The regioselectivity here is pre-determined by the synthesis of the dicarbonyl precursor.

Directed Cyclization: In multi-step syntheses, the reaction pathway can be directed by the choice of protecting groups and the order of bond formation. For instance, cyclization of a 2-amino-3-cyanothiophene derivative can be directed to form specific fused pyrimidines or pyridines based on the reaction partners and conditions, a principle that extends to pyridazine synthesis. mdpi.com

Diastereoselectivity becomes relevant when chiral centers are present, for example, in substituents on the thiophene or pyridazine rings. In such cases, chiral catalysts or auxiliaries may be employed to control the stereochemical outcome of the reaction.

Challenges and Innovations in Industrial Scale Synthesis of this compound Precursors

Translating a laboratory-scale synthesis of a complex heterocycle like this compound to an industrial process presents numerous challenges.

Key Challenges:

Process Safety and Environmental Impact: The use of hazardous reagents such as hydrazine, phosphorus oxychloride (for chlorination), strong acids/bases, and volatile organic solvents is common. nih.govnih.gov Managing the risks associated with these materials and minimizing toxic waste are critical concerns for industrial synthesis.

Process Control and Optimization: Maintaining consistent product quality across large batches requires precise control over reaction parameters like temperature, pressure, and addition rates. Side reactions that are negligible in the lab can become significant at scale, leading to impurities that are difficult to remove.

Innovations Addressing these Challenges:

Greener Synthesis Routes: There is a strong drive to replace hazardous reagents and solvents with more environmentally benign alternatives. This includes using catalytic methods (both metal and organocatalytic) to replace stoichiometric reagents and employing safer solvents like water or ionic liquids. nih.gov

Continuous Manufacturing (Flow Chemistry): As discussed previously, flow chemistry mitigates many safety concerns, improves process control, and can lead to higher yields and purity, reducing the downstream purification burden. mdpi.comnih.gov

Telescoped and One-Pot Reactions: Designing synthetic routes where multiple transformations occur in a single reactor without isolation of intermediates (one-pot or telescoped reactions) significantly improves process efficiency, reduces waste, and lowers costs. nih.gov

Catalyst Development and Recycling: The development of highly active and selective catalysts reduces the required catalyst loading. For expensive transition metals like palladium, developing heterogeneous catalysts or methods for recycling homogeneous catalysts is essential for economic viability.

Chemical Reactivity and Functionalization of 5 Phenyl 4h Thieno 2,3 D Pyridazine

Electrophilic Aromatic Substitution Reactions on the Fused System

Electrophilic aromatic substitution (EAS) on the thieno[2,3-d]pyridazine (B3120762) ring system is a challenging endeavor due to the inherent electron-deficient nature of the pyridazine (B1198779) ring. The two adjacent nitrogen atoms in the pyridazine moiety significantly reduce the electron density of the heterocyclic system, making it less susceptible to attack by electrophiles. msu.edubyjus.com Generally, azines like pyridazine are resistant to common electrophilic substitution reactions that are facile for benzene (B151609) and other electron-rich aromatic compounds. msu.edubyjus.com

However, the fused thiophene (B33073) ring, being electron-rich, could potentially undergo electrophilic attack. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile. It is plausible that substitution would preferentially occur on the thiophene ring, though the deactivating effect of the fused pyridazine system would still be significant.

To enhance the reactivity of the pyridazine portion of the molecule towards electrophiles, activation via N-oxidation can be considered. The formation of a pyridine (B92270) N-oxide increases the electron density on the ring carbons, particularly at the positions ortho and para to the N-oxide functionality, thereby facilitating electrophilic attack. youtube.com While specific examples for 5-phenyl-4H-thieno[2,3-d]pyridazine are not extensively documented, this strategy is a common approach for the functionalization of pyridine and its fused derivatives. youtube.com

Nucleophilic Attack and Ring Modification Reactions

In contrast to its resistance towards electrophiles, the electron-deficient pyridazine ring in this compound is susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the pyridazine ring, leading to a variety of transformations. researchgate.net

One notable reaction is nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridazine ring. These reactions can proceed through a standard SNAr mechanism. In some cases, particularly with strong nucleophiles like amide ions, the reaction can proceed via a ring-opening-ring-closing mechanism known as the SN(ANRORC) mechanism.

Furthermore, the thieno[2,3-d]pyridazine system can undergo ring modification reactions. For instance, treatment with certain amines can lead to the opening of the pyridazine ring and subsequent rearrangement to form new heterocyclic structures. The specific outcome of these reactions is highly dependent on the substituent pattern of the thieno[2,3-d]pyridazine and the nature of the nucleophile.

Functionalization of the Phenyl Moiety via Cross-Coupling and Derivatization

The phenyl group at the 5-position of the thieno[2,3-d]pyridazine scaffold offers a prime site for functionalization through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings are powerful tools for the formation of new carbon-carbon bonds. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com

For Suzuki-Miyaura coupling, a halogenated derivative of this compound (e.g., where the phenyl ring is substituted with bromine or iodine) can be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl substituents. nih.gov This method is highly versatile and tolerates a wide range of functional groups.

The Heck reaction provides a means to introduce alkenyl groups onto the phenyl ring. wikipedia.orgorganic-chemistry.orgyoutube.com In this reaction, a halo-substituted this compound is coupled with an alkene in the presence of a palladium catalyst and a base. The reaction is stereospecific and typically yields the trans-alkene product. youtube.com

Beyond cross-coupling, the phenyl ring can be functionalized through classical electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the thieno[2,3-d]pyridazinyl substituent would influence the position of the incoming electrophile on the phenyl ring.

Modifications at the Thiophene Ring: Position-Specific Reactivity

The thiophene ring of the this compound system is another key site for functionalization. Direct C-H activation has emerged as a powerful strategy for the arylation of the thiophene ring in related thieno-azine systems. mdpi.com Palladium-catalyzed direct arylation allows for the formation of a carbon-carbon bond between a C-H bond on the thiophene ring and an aryl halide, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalization. mdpi.com The regioselectivity of this reaction, whether it occurs at the C-2 or C-3 position of the thiophene ring, can be controlled by the choice of catalyst and reaction conditions. mdpi.com

Alternatively, the thiophene ring can be functionalized prior to the construction of the fused pyridazine ring. nih.govmdpi.com For example, a substituted thiophene derivative can be used as a starting material in a synthetic sequence that ultimately leads to the desired this compound. This approach allows for the introduction of a wide variety of substituents onto the thiophene ring with high regiocontrol.

Reactivity at the Pyridazine Nitrogen Atoms and Carbon Centers

The nitrogen atoms of the pyridazine ring in this compound are nucleophilic and can participate in various reactions. N-alkylation can be achieved by treating the compound with alkyl halides or other alkylating agents. nih.gov This reaction introduces an alkyl group onto one of the nitrogen atoms, forming a pyridazinium salt. The regioselectivity of N-alkylation can be influenced by steric and electronic factors.

N-oxidation of the pyridazine nitrogen atoms is also a feasible transformation, typically carried out using peroxy acids. As mentioned earlier, N-oxidation not only modifies the electronic properties of the pyridazine ring but also serves as a handle for further functionalization.

The carbon centers of the pyridazine ring, being electron-deficient, are susceptible to attack by strong nucleophiles. This can lead to addition products or, if a suitable leaving group is present, nucleophilic substitution.

Oxidation and Reduction Chemistry of the Thienopyridazine Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation:

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. This transformation significantly alters the electronic properties and steric profile of the molecule. The nitrogen atoms of the pyridazine ring can also be oxidized to N-oxides, as previously discussed. Under more vigorous oxidation conditions, degradation of the ring system can occur.

Reduction:

The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the pyridazine ring, yielding a dihydropyridazine (B8628806) or a tetrahydropyridazine derivative. The specific product obtained depends on the catalyst, solvent, and reaction conditions. Chemical reducing agents can also be employed for the reduction of the pyridazine moiety.

Ring-Opening Reactions and Mechanistic Insights

The fused ring system of thieno[2,3-d]pyridazines can be susceptible to ring-opening reactions under certain conditions. rsc.org These reactions often involve nucleophilic attack at a susceptible position, leading to the cleavage of one of the heterocyclic rings. For instance, treatment with strong bases or certain nucleophiles can induce the opening of the pyridazine or thiophene ring.

The mechanism of these ring-opening reactions can be complex and is highly dependent on the specific substrate and reagents involved. In some cases, the reaction may proceed through a series of intermediates, including anionic species and open-chain structures, before rearranging to a new cyclic product or fragmenting. Understanding the mechanistic pathways of these ring-opening reactions is crucial for controlling the outcome and for the rational design of new synthetic transformations based on the thienopyridazine scaffold.

Generation of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The systematic generation of structural analogs of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). This process involves the targeted modification of the lead molecule's chemical structure to understand how different functionalities influence its biological activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies are crucial for optimizing its potential as a therapeutic agent. The generation of analogs typically focuses on modifying the core heterocyclic system, the phenyl substituent, and introducing various functional groups.

The synthesis of analogs often begins with a key intermediate that can be readily functionalized. For instance, in related thieno[2,3-d]pyrimidine (B153573) systems, a common strategy involves the creation of a 4-chloro intermediate. nih.gov This reactive intermediate serves as a versatile precursor for introducing a wide array of substituents at the 4-position through nucleophilic substitution reactions. nih.gov For example, base-catalyzed condensation with various amines, such as piperidines and piperazines, allows for the efficient synthesis of 4-(N-substituted) analogs. nih.gov

Another approach involves the modification of the thiophene ring. Starting from 2-aminothiophene-3-carboxylic acid esters or their corresponding carbonitriles, a variety of thieno[2,3-d]pyrimidine derivatives can be prepared. mdpi.com Modifications can also be introduced by reacting a precursor like 5,6,7,8-tetrahydro-3H-benzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-one with reagents such as phosphorus pentachloride to introduce chloro groups, which can then be further functionalized. ekb.eg

Functionalization of the phenyl ring at the 5-position is another critical strategy for exploring SAR. The introduction of different substituents on the phenyl ring can significantly impact the compound's interaction with its biological target. For example, in analogous structures, the introduction of groups like nitro (NO₂) and cyano (CN) at the 3-position of the phenyl ring has been shown to retain or even enhance biological activity. nih.gov The electronic and steric properties of these substituents play a vital role in modulating the compound's efficacy.

Table 1: Analogs of Thieno[2,3-d]pyrimidines with Modifications at the 4-Position
Parent CompoundReagent/Reaction ConditionResulting Analog StructurePurpose of Modification
4-chloro-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidinePiperidine, Refluxing ethanol4-(Piperidin-1-yl)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidineTo explore the effect of introducing a cyclic amine at the 4-position on aPKCζ inhibitory activity. nih.gov
4-chloro-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidinePiperazine (B1678402), Refluxing ethanol4-(Piperazin-1-yl)-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidineTo investigate the impact of a piperazine moiety at the 4-position on biological potency. nih.gov
2-Aryl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4(3H)-onePOCl₃, Reflux4-Chloro-2-aryl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidineTo create a reactive intermediate for further functionalization. nih.gov
4-Chloro-2-aryl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidineMorpholine (B109124), Absolute ethanol/isopropanol2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidineTo synthesize morpholine-based analogs as potential PI3K inhibitors. nih.gov
Table 2: Analogs with Modifications on the Phenyl Ring
Parent ScaffoldModification on Phenyl RingResulting Compound NameObserved SAR Insight
N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine3-MethylN-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amineDemonstrates the effect of a small alkyl substituent on the phenyl ring. scielo.br
N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine2-FluoroN-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amineEvaluates the impact of a halogen substituent at the ortho position. scielo.br
N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine4-FluoroN-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amineAssesses the influence of a halogen at the para position. scielo.br
N-Phenyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine3-TrifluoromethylN-(3-(Trifluoromethyl)phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amineInvestigates the effect of a strong electron-withdrawing group. scielo.br
4-(Phenylamino)thieno[2,3-b]pyridine4-Methoxy4-((4-Methoxyphenyl)amino)thieno[2,3-b]pyridineThe p-methoxy substituted derivative was identified as a lead compound for developing new microbicidal agents. nih.gov
Table 3: Miscellaneous Analogs for SAR Studies
Starting MaterialReagent/ReactionResulting CompoundRationale
2-Aminothiophene-3-carboxylic acid estersThermal and microwave irradiation techniquesTriazolo-thienopyrimidine and 2-thioxothienopyrimidine derivativesTo synthesize and evaluate the biological activity of fused heterocyclic systems. mdpi.com
5,6,7,8-Tetrahydro-3H-benzo nih.govmdpi.comthieno[2,3-d]pyrimidin-4-oneUrea5,6,7,8-Tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine-2,4-diolTo introduce hydroxyl groups for further functionalization or to study their effect on activity. ekb.eg
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines with alcohol groupsConversion to esters and carbonates'Prodrug-like' thieno[2,3-b]pyridine (B153569) analoguesTo improve solubility and intracellular concentrations by disrupting planarity and intermolecular stacking. mdpi.com
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amineReaction with 3-acetyl-2H-chromen-2-one5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-oneTo create hybrid compounds by fusing with other pharmacophores like coumarin-pyrazolo[3,4-b]pyridine. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 5 Phenyl 4h Thieno 2,3 D Pyridazine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 5-phenyl-4H-thieno[2,3-d]pyridazine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

1D NMR (¹H, ¹³C, ¹⁵N if applicable)

¹H NMR: The proton NMR spectra of thieno[2,3-d]pyridazine (B3120762) derivatives provide crucial information about the chemical environment of the hydrogen atoms. For instance, in a series of synthesized thieno[2,3-b]pyridines, the aromatic protons typically appear as multiplets in the range of δ 7.44–8.28 ppm. mdpi.com The amino group protons (NH₂) often present as a broad singlet around δ 6.80 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the carbon atoms in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon nucleus, making it a powerful tool for identifying functional groups and the carbon skeleton. researchgate.net For instance, the carbon atoms of the pyridine (B92270) and benzimidazole (B57391) moieties in related heterocyclic systems show distinct chemical shifts that can be correlated with their electronic properties. japsonline.com

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of nitrogen-containing heterocycles. researchgate.net For pyridazine (B1198779) and related systems, ¹⁵N chemical shifts can differentiate between various nitrogen environments within the molecule. japsonline.comnih.gov For example, the chemical shifts of pyridine nitrogen atoms can vary significantly upon protonation or substitution, making it a sensitive probe for electronic changes. researchgate.net In some cases, indirect detection methods like ¹H-¹⁵N correlation spectroscopy are necessary to obtain signals for low-concentration samples. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Thieno[2,3-b]pyridine (B153569) Derivative mdpi.com

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ar-H7.44-8.28 (m)-
NH₂6.80 (s, br)-
C=O-~167.2
Aromatic C-Not specified

Note: 'm' denotes a multiplet, 's' a singlet, and 'br' a broad signal. Specific carbon shifts were not detailed in the provided reference.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule and assigning quaternary carbons. In the structural determination of related thieno[3',2':4,5]pyrido[2,3-d]pyridazines, HMBC experiments were essential for confirming the connectivity. arkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is critical for determining stereochemistry and conformation. For example, NOE difference experiments have been used to differentiate between regioisomers of thieno[3',2':4,5]pyrido[2,3-d]pyridazines. arkat-usa.org

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com For thieno[2,3-d]pyridazine derivatives, HRMS provides the exact mass, which can be used to confirm the molecular formula with high accuracy.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. researchgate.net The way a molecule breaks apart upon electron impact is often characteristic of its structure. For instance, in the study of thieno[3',2':4,5]pyrido[2,3-d]pyridazines, tandem mass spectrometry (MS/MS) revealed characteristic fragmentation pathways that are useful for confirming the presence of the N-substituted pyridazine ring. arkat-usa.org The fragmentation can be influenced by the position of substituents on the pyridazine ring. arkat-usa.org The molecular ions are often prominent, and skeletal rearrangements can also occur. researchgate.net

Table 2: Illustrative Mass Spectrometry Fragmentation Data

Precursor Ion (m/z)Fragmentation ProcessProduct Ion (m/z)Reference
Isomer of thieno[3',2':4,5]pyrido[2,3-d]pyridazineLoss of pyridazine ring fragment189 arkat-usa.org
Substituted thiophenesGeneral fragmentationPronounced molecular ions researchgate.net

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of a thieno[2,3-d]pyridazine derivative will show characteristic absorption bands for its functional groups. For example, in a related thieno[2,3-b]pyridine, the N-H stretching vibrations of an amino group (NH₂) appear as two bands around 3425 and 3294 cm⁻¹. mdpi.com The C-H stretching of the aromatic rings is observed around 3070 cm⁻¹, and a strong carbonyl (C=O) stretching band can be seen at approximately 1672 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. For poly(thieno[3,4-b]pyrazine), a related polymer with a thiophene (B33073) backbone, resonance Raman scattering revealed strong C=C stretching modes around 1520 cm⁻¹ and 1560 cm⁻¹. fh-ooe.at These vibrational frequencies are sensitive to substitution on the thiophene ring. fh-ooe.at

Table 3: Key IR Absorption Bands for a Thieno[2,3-b]pyridine Derivative mdpi.com

Functional GroupWavenumber (cm⁻¹)
NH₂ stretch3425, 3294
Aromatic C-H stretch3070
C=O stretch1672
C=C stretch1593

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions that occur when a molecule absorbs light. The position and intensity of the absorption bands are characteristic of the chromophoric system. For meso-substituted thien-2-yl porphyrins, the UV-Vis spectra show significant electronic communication between the porphyrin ring and the thiophene substituents. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. The fluorescence properties, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. Some thienylthieno[2,3-b]pyridine derivatives have been shown to exhibit aggregation-induced emission (AIE) behavior in both solution and the solid state. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

For derivatives of thieno[2,3-b]pyridines, X-ray crystallography has been used to elucidate the molecular structure and understand the intermolecular interactions that govern the crystal packing. nih.gov The planarity of the thienopyridine core can lead to extensive π-π stacking interactions. nih.gov In substituted phenyl-terpyridines, the crystal packing can be influenced by the nature and position of substituents on the phenyl ring, leading to different arrangements such as herringbone or layered structures. mdpi.com Intermolecular forces like hydrogen bonds (e.g., N-H···O) and C-H···π interactions play a crucial role in stabilizing the crystal lattice. researchgate.netmdpi.com

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives)

Chiroptical spectroscopic methods are indispensable tools for the characterization of chiral molecules. Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the enantiomeric excess (e.e.) and absolute configuration of chiral compounds. nih.govnih.govnih.gov This section will focus on the theoretical application of ECD for the analysis of chiral derivatives of this compound. It is important to note that while the principles discussed are well-established, specific experimental data for the ECD analysis of chiral this compound derivatives is not currently available in published literature.

Principles of Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, leading to distinct ECD spectra. The ECD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) or molar circular dichroism (Δε = ε_L - ε_R) as a function of wavelength. For a pair of enantiomers, their ECD spectra are mirror images of each other. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is achiral and therefore does not produce an ECD signal. nih.gov

Application to Chiral this compound Derivatives

For a derivative of this compound to be chiral and thus amenable to ECD analysis, it must possess a chiral center or another element of chirality such as axial or planar chirality. This could be achieved, for example, by introducing a stereogenic center on a substituent attached to the thienopyridazine core or on the phenyl ring.

Once a chiral derivative is synthesized, its enantiomeric excess can be determined using ECD spectroscopy. The magnitude of the ECD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov By measuring the ECD spectrum of a sample with an unknown enantiomeric composition and comparing it to the spectrum of a pure enantiomer (or a sample of known e.e.), the enantiomeric excess of the unknown sample can be calculated.

The relationship can be expressed as:

e.e. (%) = ([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer]) x 100

The observed ECD signal (ΔA_obs) of a mixture is a weighted average of the signals of the pure enantiomers.

Hypothetical Data for Enantiomeric Excess Determination

To illustrate this principle, a hypothetical scenario for a chiral derivative of this compound is presented below. Let us assume the existence of a chiral derivative, for instance, 5-(2-hydroxyphenyl)-4H-thieno[2,3-d]pyridazine, where the phenyl group is substituted with a hydroxyl group at the ortho position, and a chiral center is introduced elsewhere in the molecule.

The following table presents hypothetical ECD data for the pure enantiomers and a mixture with an unknown enantiomeric excess.

SampleConcentration (M)Path Length (cm)Wavelength (nm)Observed ΔACalculated Δε (M⁻¹cm⁻¹)Enantiomeric Excess (e.e.)
(R)-enantiomer1 x 10⁻⁴1280+0.0050+50100%
(S)-enantiomer1 x 10⁻⁴1280-0.0050-50100%
Mixture1 x 10⁻⁴1280+0.0025+2550%

In this hypothetical example, the positive Cotton effect at 280 nm for the (R)-enantiomer and the negative one for the (S)-enantiomer are characteristic. A mixture exhibiting a positive ΔA at this wavelength indicates an excess of the (R)-enantiomer. The enantiomeric excess can be calculated as:

e.e. (%) = (ΔA_mixture / ΔA_pure) x 100 = (+0.0025 / +0.0050) x 100 = 50%

Computational Approaches

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the ECD spectra of chiral molecules. nih.govyoutube.comfaccts.de By calculating the theoretical ECD spectra for the different enantiomers of a chiral this compound derivative, it is possible to predict the sign and shape of the Cotton effects. This information can be invaluable for assigning the absolute configuration of a newly synthesized chiral compound by comparing the experimental spectrum with the calculated one. nih.gov

Computational Chemistry and Theoretical Modeling of 5 Phenyl 4h Thieno 2,3 D Pyridazine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, molecular orbitals, and reactivity of thieno[2,3-d]pyridazine (B3120762) derivatives. Studies on related thieno[2,3-b:4,5-b']dipyridine compounds using DFT/B3LYP calculations have shown low energy gaps (ΔEH-L) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting high reactivity and potential for various chemical interactions. researchgate.net For instance, the calculated energy gaps for some thieno[2,3-b:4,5-b']dipyridine derivatives ranged from 2.32 to 3.39 eV. researchgate.net

Natural bond orbital (NBO) analysis of similar pyrazoline derivatives indicates that electronic absorption bands are primarily due to n → π* and π → π* transitions. mdpi.com This information is crucial for predicting the photophysical properties of these compounds. mdpi.com Furthermore, NPA atomic charge distributions have been used to identify potential coordination sites for metallic ions, even in cases where traditional coordinating atoms like sulfur lose their capacity. mdpi.com

Table 1: Calculated Energy Gaps for Thieno[2,3-b:4,5-b']dipyridine Derivatives

CompoundΔEH-L (eV)
Compound 32.32
Compound 63.39

Data sourced from DFT/B3LYP calculations on thieno[2,3-b:4,5-b']dipyridine derivatives. researchgate.net

Conformational Analysis and Potential Energy Surfaces of 5-phenyl-4H-thieno[2,3-d]pyridazine

Conformational analysis is critical for understanding the three-dimensional structure of this compound and its influence on biological activity. The relative orientation of the phenyl group with respect to the thienopyridazine core is a key determinant of its interaction with biological targets. Studies on analogous 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines have highlighted the importance of conformational restrictions. nih.gov For example, restricting the conformation of an N4-phenyl moiety in these analogs led to a decrease in biological potency, indicating that a specific conformation is necessary for optimal activity. nih.gov The potential energy surface of such molecules can reveal the most stable conformations and the energy barriers between them, providing insights into their dynamic behavior.

Molecular Docking Studies to Predict Ligand-Receptor Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been extensively used to elucidate their mechanism of action as potential therapeutic agents. For instance, novel thieno[2,3-d]pyrimidine derivatives have been designed and docked into the active site of PI3K, showing binding modes comparable to known inhibitors. nih.gov Similarly, docking studies of thieno[2,3-d] mdpi.comekb.egwum.edu.pktriazolo[1,5-a]pyrimidine derivatives against EGFR and PI3K have identified them as ideal leads for anticancer drug development. nih.gov

In a study on 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidines as microtubule targeting agents, docking studies revealed that the concave structure of the scaffold overlapped well with the B-ring of colchicine (B1669291), a known microtubule inhibitor. nih.gov Specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, were identified, explaining the observed biological activities. nih.gov

Table 2: Key Interactions from Molecular Docking of Thieno[2,3-d]pyrimidine Derivatives

Derivative ClassTarget ProteinKey Interacting ResiduesType of Interaction
Thieno[2,3-d]pyrimidinesPI3KNot specifiedComparable to PI-103 inhibitor
Thieno[2,3-d] mdpi.comekb.egwum.edu.pktriazolo[1,5-a]pyrimidinesEGFR, PI3KNot specifiedIdeal leads for modification
5,6,7,8-Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidinesTubulin (Colchicine site)Cysβ239, Valβ236, Ileβ316, Leuβ246, Alaβ248, Metβ257, Alaβ314, Alaβ352Hydrogen bonds, Hydrophobic interactions

This table summarizes findings from various molecular docking studies. nih.govnih.govnih.gov

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. These simulations can be used to assess the stability of binding poses predicted by docking and to calculate binding free energies. For a series of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, MD simulations followed by MM-GBSA calculations were correlated with their cytotoxic effects. ekb.eg This approach helps in refining the understanding of structure-activity relationships by considering the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Biological and Physicochemical Attributes

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. While specific QSAR/QSPR studies on this compound were not found, research on related heterocyclic systems demonstrates the utility of this approach. For example, 3D-QSAR models have been successfully created for antileishmanial 2-phenyl-2,3-dihydrobenzofurans, providing insights into the structural features required for their activity. nih.gov Such models can guide the design of new, more potent thieno[2,3-d]pyridazine derivatives by predicting their activity before synthesis. nih.gov

Mechanistic Studies of Chemical Reactions via Computational Transition State Analysis

Computational transition state analysis is a valuable tool for elucidating the mechanisms of chemical reactions. While specific studies on the reaction mechanisms of this compound are not prevalent in the searched literature, the synthesis of related thienopyrimidine derivatives often involves multi-step sequences where computational analysis could provide significant insights. researchgate.net For example, understanding the transition states in the cyclization steps to form the thienopyrimidine core could lead to the optimization of reaction conditions and the development of more efficient synthetic routes.

No Publicly Available Data for Pharmacological and Biological Activities of this compound

Following a comprehensive search of scientific databases and publicly available literature, no specific information was found regarding the pharmacological and biological activities of the chemical compound This compound . The search included inquiries into its in vitro biological screening, molecular targets, and specific modes of action such as enzyme inhibition, receptor modulation, ion channel interaction, protein-protein interaction, and nucleic acid binding.

The requested article, with its detailed structure focusing exclusively on "this compound", cannot be generated as there is no available research data to populate the specified sections and subsections. While information exists for the broader classes of thienopyridazines and thienopyrimidines, the strict requirement to focus solely on the specified compound prevents the inclusion of data from related but structurally distinct molecules.

Further searches using the compound's CAS number (303145-57-5) also failed to yield any relevant studies on its pharmacological properties. The information is limited to chemical properties and supplier details, without any accompanying biological data. Therefore, the creation of a scientifically accurate and informative article as per the user's request is not possible at this time due to the absence of foundational research on this specific compound in the public domain.

Exploration of Pharmacological and Biological Activities of 5 Phenyl 4h Thieno 2,3 D Pyridazine and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies have been instrumental in refining the biological potency and selectivity of thieno[2,3-d]pyridazine (B3120762) derivatives. These investigations systematically modify the core structure to understand the impact of different substituents on their pharmacological effects.

For instance, in the development of aminothienopyridazine (ATPZ) based tau aggregation inhibitors for Alzheimer's disease, SAR studies revealed that the thienopyridazine core is fundamental for inhibiting tau fibrillization. nih.gov The decoration of this core with various substituents is critical for imparting desirable pharmacokinetic properties, such as brain-penetration and oral bioavailability. nih.gov Modifications at the R1, R2, R3, and R4 positions of the thienopyridazine ring system have shown that the nature of these substituents can modulate the potency of the compounds, likely by influencing interactions with the target protein and affecting physicochemical properties like water solubility. nih.gov

In the context of anticancer agents, SAR analysis of thieno[2,3-d]pyrimidine (B153573) derivatives targeting phosphoinositide 3-kinase (PI3K) has provided valuable insights. The introduction of a morpholine (B109124) moiety at the 4-position of the thieno[2,3-d]pyrimidine ring is a key pharmacophoric feature. Further substitutions on the phenyl ring at the 2-position have demonstrated that a 3-hydroxy group can enhance enzymatic inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Similarly, for microtubule targeting agents with a 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine scaffold, substituting the 2-position of the pyrimidine (B1678525) ring was found to be crucial. Replacing a 2-amino group with a hydrogen atom significantly increased the potency in microtubule depolymerizing assays, indicating a more effective engagement with tubulin. nih.gov

The anti-inflammatory potential of tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine derivatives has also been optimized through SAR studies. It was observed that replacing an amino group with a carbonyl group at a specific position enhanced anti-inflammatory activity. Furthermore, the introduction of electron-donating groups, such as a chloromethyl group or a pyridine (B92270) ring, at the 2-position resulted in improved anti-inflammatory effects compared to other substituents. nih.gov

Phenotypic Screening and Identification of Novel Biological Effects

Phenotypic screening has been a cornerstone in uncovering the diverse biological activities of 5-phenyl-4H-thieno[2,3-d]pyridazine and its derivatives, leading to the identification of compounds with antiproliferative, antimicrobial, anti-inflammatory, and neuroactive properties.

Antiproliferative Activity:

A significant number of thieno[2,3-d]pyridazine and related thienopyrimidine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. For example, certain 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines have been identified as microtubule targeting agents. nih.gov One derivative, compound 4 , exhibited an average GI50 of approximately 10 nM in the 40 most sensitive cell lines of the NCI-60 panel and showed significant antitumor effects in a murine xenograft model. nih.gov Another study on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines revealed that derivatives with a tethered aromatic ring at the 5-position possess enhanced antiproliferative activity against HCT116 and MDA-MB-231 cancer cell lines. nih.gov Specifically, compounds with 2,3-dichloro, 2,3-dibromo, or 2,3-naphthyl substitutions on the eastern phenyl ring showed the greatest activity. nih.gov Furthermore, novel thieno[2,3-c]pyridazine (B12981257) derivatives synthesized from thienopyridazine carboxylic acid hydrazide were screened by the National Cancer Institute, with seven compounds displaying a broad spectrum of promising activity against numerous cancer cell lines. researchgate.net

Compound TypeBiological EffectKey Findings
5,6,7,8-Tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidinesAntiproliferativeCompound 4 showed an average GI50 of ~10 nM in 40 sensitive cancer cell lines. nih.gov
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridinesAntiproliferativeDerivatives with 2,3-dihalo or 2,3-naphthyl substitutions exhibited high activity. nih.gov
Thieno[2,3-c]pyridazine DerivativesAntiproliferativeSeven compounds showed broad-spectrum anticancer activity in an NCI screen. researchgate.net

Antimicrobial Activity:

The antimicrobial potential of thieno[2,3-d]pyridazine derivatives has also been extensively investigated. A series of novel bis-cyanopyrazole, bis-aminopyrazole, and bis-pyridazine derivatives incorporating a thieno[2,3-b]thiophene (B1266192) moiety were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds were found to be as potent or even more potent than standard drugs like amphotericin B, penicillin G, and streptomycin (B1217042) against a range of fungal and bacterial strains. nih.gov Another study focused on the synthesis of novel thieno[2,3-c]pyridazines starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, with the resulting compounds also being evaluated for their antibacterial properties. researchgate.netscilit.com Fused pyrazole (B372694) derivatives, including pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidines, have also been reported to possess antimicrobial activity against various bacterial and fungal species. nih.gov

Anti-inflammatory Activity:

The pyridazinone scaffold, a core component of the studied compounds, is recognized for its potential in developing novel anti-inflammatory drugs. nih.gov Derivatives of tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and inflammatory cytokines in macrophages. nih.gov Specifically, compounds A2 , A6 , and B7 significantly suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibited the NF-κB and MAPK signaling pathways. nih.gov In vivo studies using a rat paw swelling model confirmed the anti-inflammatory activity of these compounds, with compound A6 showing efficacy comparable to the standard drug indomethacin (B1671933). nih.gov

Neuroactive Effects:

Derivatives of the thieno[2,3-d]pyridazine class have shown promise as neuroactive agents. As mentioned earlier, aminothienopyridazines have been developed as inhibitors of tau protein aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov Furthermore, some pyridazinone derivatives have been reported to inhibit lipopolysaccharide (LPS)-induced neuroinflammation, suggesting a potential role in mitigating neuroinflammatory processes. nih.gov

Development of Chemical Probes for Biological Systems

While the primary focus of research on this compound and its analogs has been on therapeutic applications, their development as chemical probes for studying biological systems is an emerging area. Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in chemical biology.

The inherent biological activities of thieno[2,3-d]pyridazine derivatives make them suitable candidates for development into chemical probes. For instance, the selenadiazole, thiadiazole, and diazaphosphole derivatives incorporating a pyridazine (B1198779) moiety have been synthesized and their chemical reactivity and kinetic stability studied using density functional theory (DFT). nih.gov Such computational studies, combined with experimental biological data, can aid in the design of probes with specific properties.

Although not explicitly developed as probes in the reviewed literature, the potent and selective nature of some of these compounds suggests their potential in this regard. For example, the highly potent microtubule targeting agents could be modified with fluorescent tags or biotin (B1667282) to create probes for visualizing and studying microtubule dynamics in living cells. Similarly, the selective PI3K inhibitors could be adapted to serve as probes for dissecting the complex PI3K signaling pathway.

The development of such chemical probes from the thieno[2,3-d]pyridazine scaffold would provide invaluable tools for basic research, enabling a deeper understanding of the biological targets and pathways modulated by these compounds.

Rational Design Strategies Based on Target-Ligand Interactions

Rational design, guided by an understanding of the interactions between a ligand and its biological target, is a powerful strategy for developing potent and selective drugs. This approach has been successfully applied to the optimization of thieno[2,3-d]pyridazine derivatives.

A prime example is the design of novel thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. By maintaining the common pharmacophoric features of known potent PI3K inhibitors, researchers designed and synthesized a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines. nih.gov Molecular docking studies of the most active compounds, such as VIb , into the active site of PI3K revealed a binding mode comparable to that of the known inhibitor PI-103, thus validating the design strategy. nih.gov

In the development of microtubule targeting agents, the design of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidines was based on the structural similarity of their scaffold to the B-ring of colchicine (B1669291), a well-known microtubule destabilizer. Molecular modeling suggested that the concave structure of the tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine scaffold would fit well into the colchicine binding site on tubulin. This was further supported by docking studies showing that various parts of the molecule formed favorable hydrophobic and hydrogen bond interactions with key amino acid residues in the binding pocket. nih.gov

The design of aminothienopyridazine-based tau aggregation inhibitors also benefited from an understanding of target-ligand interactions. While the exact binding mode on tau is complex, the SAR data strongly suggests that the thienopyridazine core is essential for the inhibitory activity, likely forming key interactions with the tau protein that prevent its aggregation. nih.gov

Furthermore, the design of new antimicrobial agents has also employed rational strategies. For instance, the synthesis of novel thieno[2,3-c]pyridazine derivatives was based on the known biological activities of this heterocyclic system, with the aim of creating new compounds with improved antimicrobial efficacy. researchgate.net

These examples highlight how a combination of computational modeling, such as molecular docking, and a deep understanding of the structural requirements for biological activity enables the rational design of thieno[2,3-d]pyridazine derivatives with enhanced potency and selectivity for their intended biological targets.

Emerging Applications and Future Perspectives of 5 Phenyl 4h Thieno 2,3 D Pyridazine Research

Potential in Drug Discovery Lead Identification and Optimization

The thieno[2,3-d]pyridazine (B3120762) scaffold is a key pharmacophore in the design of novel therapeutic agents. Its derivatives have shown promise in several areas of drug discovery, including oncology and anti-inflammatory research.

In the realm of oncology, thienopyridazine derivatives have been investigated for their anticancer properties. For instance, novel thienopyridine derivatives have been synthesized and evaluated for their specific activity against hepatocellular carcinoma (HCC). nih.gov One of the most potent analogs, 1g , demonstrated HCC-specific anticancer activity, inhibiting the proliferation of HepG2 cells with an IC50 value of 0.016μM and inducing G0/G1 cell cycle arrest and apoptosis. nih.gov This suggests its potential for targeted chemotherapy for HCC. nih.gov Furthermore, certain thieno[2,3-b]pyridine-based compounds have shown significant cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Specifically, compound 4b exhibited IC50 values of 3.12 µM and 20.55 µM against HepG-2 and MCF-7 cells, respectively. ekb.eg

Thieno[2,3-d]pyrimidine (B153573) derivatives have also been explored as kinase inhibitors, a significant target in cancer therapy. A series of 2-aryl-4-morpholinothieno[2,3-d] pyrimidine (B1678525) derivatives were designed and synthesized as potential PI3K inhibitors. nih.gov Among them, compound VIb , with a 3-OH substitution on the phenyl ring, showed good enzymatic inhibitory activity on PI3Kβ (72%) and PI3Kγ (84%), along with broad-spectrum antiproliferative activity against the NCI 60 cell line panel. nih.gov

Beyond cancer, thieno[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic activities. nih.gov Some newly synthesized compounds in this class exhibited anti-inflammatory and analgesic effects comparable to indomethacin (B1671933) and acetylsalicylic acid, respectively. nih.gov

The following table summarizes the biological activities of selected thienopyridazine and thienopyrimidine derivatives:

CompoundTarget/ActivityCell Line/ModelKey Findings
1g Anticancer (HCC-specific)HepG2IC50 of 0.016μM; Induces G0/G1 arrest and apoptosis. nih.gov
4b AnticancerHepG-2, MCF-7IC50 of 3.12 µM (HepG-2) and 20.55 µM (MCF-7). ekb.eg
VIb PI3K InhibitorPI3Kβ, PI3Kγ, NCI 60 cell lines72% inhibition of PI3Kβ, 84% inhibition of PI3Kγ. nih.gov
Thieno[2,3-d]pyrimidine derivativesAnti-inflammatory, AnalgesicAnimal modelsActivity comparable to indomethacin and aspirin. nih.gov

Applications in Agrochemical and Veterinary Medicine Research

The structural features of thienopyridazine derivatives also lend themselves to applications in the agrochemical sector, particularly in the development of novel fungicides. A study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives, which share a similar heterocyclic core, revealed their potential as lead scaffolds for new fungicides. nih.gov Several compounds from a library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives exhibited promising in vitro antifungal activity against various plant pathogens. nih.gov Specifically, compounds I-1 , I-5 , I-7 , and I-12 demonstrated significant activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values ranging from 4.61 to 6.66 μg/mL. nih.gov Transcriptome analysis of compound I-12 suggested a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway. nih.gov

While direct research on 5-phenyl-4H-thieno[2,3-d]pyridazine in veterinary medicine is less documented, the demonstrated antimicrobial and antifungal properties of related thieno-based heterocycles suggest a potential avenue for future investigation in this field. mdpi.com

Role as Scaffolds in Material Science and Organic Electronics

The fused heterocyclic ring system of thienopyridazines provides a rigid and planar structure, making them attractive scaffolds for applications in material science and organic electronics. These compounds can exhibit interesting optoelectronic properties, which are crucial for devices like organic light-emitting diodes (OLEDs) and sensors.

Research into fused pyrazolo[3,4-b]pyridines, which are structurally related to thienopyridazines, has shown that these compounds can possess high fluorescence, a key property for OLEDs. mdpi.com The synthesis of hybrid compounds incorporating a thieno[2,3-d]pyrimidine moiety has been explored with the aim of developing materials with novel biological or photochemical properties. mdpi.com

Furthermore, the development of conducting polymers based on thieno-pyrrol-one structures for photovoltaic applications highlights the potential of thiophene-based heterocycles in organic electronics. researchgate.net These polymers can be designed to have low-lying highest occupied molecular orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages in solar cell devices. researchgate.net

Interdisciplinary Research Opportunities with Nanotechnology and Supramolecular Chemistry

The unique structural and electronic properties of this compound and its derivatives open up opportunities for interdisciplinary research, particularly in the fields of nanotechnology and supramolecular chemistry. The planar nature of the thienopyridazine core can facilitate π-π stacking interactions, a fundamental aspect of supramolecular assembly. These interactions can be exploited to construct well-ordered nanostructures with tailored properties.

For instance, the ability of these molecules to self-assemble could be harnessed for the development of novel sensors, where the binding of an analyte to the supramolecular assembly leads to a detectable change in its optical or electronic properties. The combination of the thienopyridazine scaffold with nanotechnology could lead to the creation of advanced drug delivery systems, where the drug is encapsulated within or attached to nanoparticles functionalized with these heterocyclic compounds.

Challenges in Translating Fundamental Research to Applied Fields

In the agrochemical sector, the environmental fate and potential toxicity of new compounds to non-target organisms are major concerns that require extensive and rigorous testing. For material science applications, achieving long-term stability and device performance under operational stress remains a key challenge for many organic electronic materials. Overcoming these challenges will require a multidisciplinary approach involving chemists, biologists, and engineers.

Strategic Directions for Future Research: Novel Synthetic Pathways, Multifunctional Derivatization, and Advanced Biological Evaluation

Future research on this compound and its analogs should focus on several strategic directions to fully realize their potential.

Novel Synthetic Pathways: The development of more efficient and versatile synthetic methodologies is crucial. This includes exploring one-pot reactions and utilizing green chemistry principles to reduce waste and improve cost-effectiveness. researchgate.net Strategies like the aza-Wittig reaction followed by heterocyclization have shown promise for the efficient synthesis of related fused pyrimidine systems. researchgate.net

Multifunctional Derivatization: A key area of future work will be the synthesis of multifunctional derivatives. This involves the strategic introduction of various substituents onto the thienopyridazine core to fine-tune its properties for specific applications. For example, attaching different aryl groups or functional side chains can significantly impact the biological activity or optoelectronic properties of the molecule. researchgate.netpsu.edu

Advanced Biological Evaluation: Moving beyond initial in vitro screening, future studies should involve more comprehensive biological evaluations. This includes in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetics. For potential drug candidates, understanding the mechanism of action at a molecular level through techniques like target identification and validation is essential. nih.gov

By pursuing these strategic directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new innovations in medicine, agriculture, and materials science.

Q & A

Q. What are the optimized synthetic routes for 5-phenyl-4H-thieno[2,3-d]pyridazine, and how do reaction conditions influence yield and purity?

Answer: A common method involves refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding 85% of the target compound after purification . Alternative strategies include cyclocondensation of chloroacetamide-substituted intermediates (e.g., 4-cyano-5,6-diphenyl-3(2H)-pyridazinethione) under basic conditions to form fused pyridazine systems . Key factors affecting yield include reaction time, solvent choice (e.g., acetic anhydride for acetylation), and stoichiometric ratios of reagents. Impurities often arise from incomplete ring closure or side reactions with byproducts like carbon disulphide .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Answer: Melting point analysis (e.g., 205–208°C for the parent compound) provides preliminary validation . Advanced characterization employs tandem mass spectrometry (MS/MS), where fragmentation patterns distinguish annulation isomers (e.g., thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine vs. other fused systems) . Nuclear magnetic resonance (NMR) and elemental analysis further confirm substituent placement and purity. For example, 1^1H-NMR can identify aromatic protons in the phenyl or pyridazine moieties .

Q. What are the primary pharmacological screening strategies for evaluating the bioactivity of thieno[2,3-d]pyridazine derivatives?

Answer: In vitro enzyme inhibition assays (e.g., KRAS G12C inhibition for cancer therapeutics) are critical, with IC50_{50} values used to rank potency . Antiviral activity is assessed via cell culture experiments measuring EC50_{50} (e.g., HCV NS5B polymerase inhibition at <0.10 µM) . Secondary screens include cytotoxicity profiling and metabolic stability tests (e.g., microsomal half-life) to prioritize candidates for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives across different studies?

Answer: Discrepancies often stem from variations in starting material purity, reaction scale, or catalyst choice. For example, ZnCl2_2 in cyclohexanone-mediated cyclizations significantly improves yield compared to uncatalyzed reactions . Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity). Reproducibility is enhanced by strict adherence to published protocols, such as formic acid reflux duration .

Q. What advanced heterocyclic annulation strategies are employed to diversify the thieno[2,3-d]pyridazine core for structure-activity relationship (SAR) studies?

Answer: Suzuki–Miyaura cross-coupling introduces aryl/heteroaryl groups at specific positions, enabling access to novel annulation isomers . Cyclocondensation with phenyl isothiocyanate or carbon disulphide generates pyrimidinethione or dithione derivatives, respectively, altering electronic properties . Thorpe-Ziegler reactions facilitate ring expansion, as seen in thieno[2,3-c]pyridazine synthesis from aminonitrile precursors .

Q. What methodologies are used to assess the electronic and steric effects of substituents on the biological activity of this compound analogs?

Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electron-donating/withdrawing effects of substituents (e.g., nitro or amino groups) . Comparative SAR studies evaluate substituent size: bulky groups at the 5-phenyl position reduce KRAS G12C binding affinity, while electron-deficient rings enhance kinase inhibition .

Q. How do tandem mass spectrometry fragmentation patterns aid in distinguishing annulation isomers of thieno[2,3-d]pyridazine derivatives?

Answer: MS/MS fragmentation of N-substituted pyridazines produces diagnostic ions (e.g., loss of CO or NH3_3), differentiating isomers like thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine from alternative fused systems . High-resolution MS (HRMS) validates molecular formulas, while collision-induced dissociation (CID) maps bond cleavage pathways unique to each isomer .

Q. What are the critical considerations in designing thieno[2,3-d]pyridazine-based complexes for optoelectronic applications, such as OLEDs?

Answer: Ligand isomerism (e.g., IrM vs. IrP complexes) profoundly impacts photophysical properties. Optimal complexes achieve external quantum efficiencies (EQE) >25% by balancing singlet-triplet energy gaps and minimizing non-radiative decay . Substituent polarity and π-conjugation length (e.g., ethylphenyl vs. methyl groups) tune emission wavelengths for full-color displays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.